molecular formula C20H9F3N4 B15237053 2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile

2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile

Cat. No.: B15237053
M. Wt: 362.3 g/mol
InChI Key: FIUXQZBUXLBBSY-UHFFFAOYSA-N
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Description

2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile is a complex organic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)pyridine
  • Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate

Uniqueness

Compared to similar compounds, 2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile stands out due to its unique imidazo[1,2-a]pyridine core and the presence of both ethynyl and malononitrile groups.

Properties

Molecular Formula

C20H9F3N4

Molecular Weight

362.3 g/mol

IUPAC Name

2-[[4-[2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethynyl]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C20H9F3N4/c21-20(22,23)17-6-8-19-26-12-18(27(19)13-17)7-5-14-1-3-15(4-2-14)9-16(10-24)11-25/h1-4,6,8-9,12-13H

InChI Key

FIUXQZBUXLBBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)C#CC2=CN=C3N2C=C(C=C3)C(F)(F)F

Origin of Product

United States

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